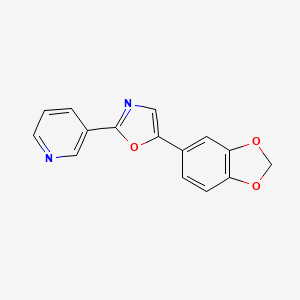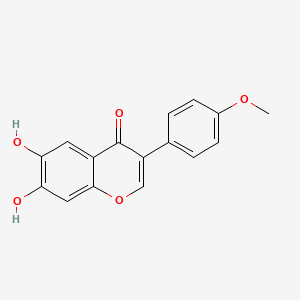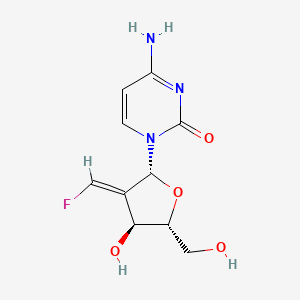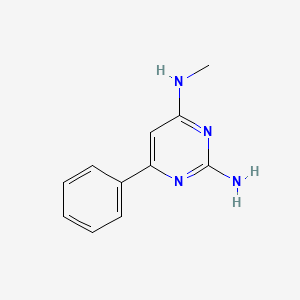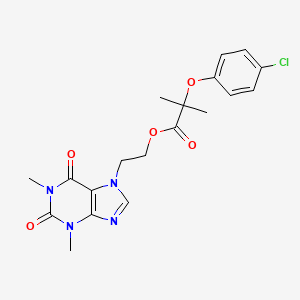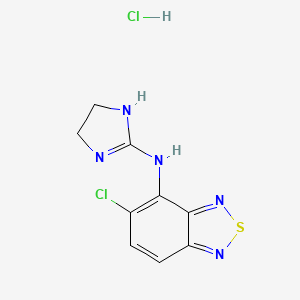
Tizanidine hydrochloride
描述
盐酸替扎尼丁是一种中枢性骨骼肌松弛剂和α2肾上腺素受体激动剂。它主要用于治疗痉挛,痉挛是一种以肌肉张力或僵硬异常增加为特征的疾病。 该化合物因其抑制兴奋性神经递质释放的能力而闻名,从而降低了肌肉痉挛 .
作用机制
盐酸替扎尼丁通过作为α2肾上腺素受体激动剂来发挥作用。它通过增加运动神经元的突触前抑制来降低痉挛,从而减少谷氨酸和天冬氨酸等兴奋性神经递质的释放。 这种作用有助于降低肌肉张力和痉挛,而不会明显影响肌肉力量 .
类似化合物:
盐酸替扎尼丁的独特性: 盐酸替扎尼丁的独特性在于其对α2肾上腺素受体的特异性作用,这使其能够有效降低肌肉痉挛,同时具有相对较短的作用持续时间。 这使其适合治疗急性痉挛发作,在给药方面提供灵活性,并最大限度地减少长期副作用 .
生化分析
Biochemical Properties
Tizanidine hydrochloride acts as an agonist at α2-adrenergic receptor sites . It reduces spasticity by increasing presynaptic inhibition of motor neurons . This inhibition reduces the release of excitatory neurotransmitters that cause firing of neurons promoting muscle spasm .
Cellular Effects
This compound exerts its effects on various types of cells, primarily neurons. It influences cell function by modulating neurotransmitter release, thereby affecting cell signaling pathways . The exact cellular processes influenced by this compound are not entirely clear .
Molecular Mechanism
This compound works at the molecular level by binding to α2-adrenergic receptor sites . This binding increases presynaptic inhibition of motor neurons, reducing the release of excitatory neurotransmitters and thereby decreasing muscle spasm .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. It has a half-life of approximately 2.5 hours . Approximately 95% of an administered dose is metabolized . The primary cytochrome P450 isoenzyme involved in Tizanidine metabolism is CYP1A2 .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models
Metabolic Pathways
This compound is involved in metabolic pathways mediated by the CYP1A2 enzyme . It is extensively metabolized by this enzyme, which plays a crucial role in its first-pass metabolism .
Transport and Distribution
It is known that it is extensively distributed throughout the body with a mean steady state volume of distribution of 2.4 L/kg .
准备方法
合成路线和反应条件: 盐酸替扎尼丁可通过4-氨基-5-氯-2,1,3-苯并噻二唑与1H-咪唑、2-氯-4,5-二氢-盐酸盐的反应合成。 反应涉及苯并噻二唑环体系的形成,然后与咪唑衍生物反应生成替扎尼丁 .
工业生产方法: 在工业生产中,盐酸替扎尼丁是通过将合成的化合物溶解在合适的溶剂中,然后用盐酸酸化溶液以高产率和纯度获得盐酸盐 .
化学反应分析
反应类型: 盐酸替扎尼丁会发生各种化学反应,包括:
氧化: 该反应会根据所用条件生成不同的氧化产物。
还原: 还原反应可以改变咪唑环或分子中的其他官能团。
常用试剂和条件:
氧化: 常用的氧化剂包括高锰酸钾和过氧化氢。
还原: 通常使用硼氢化钠或氢化铝锂等还原剂。
主要形成的产物: 从这些反应中形成的主要产物取决于所用条件和试剂。 例如,氧化会导致羟基化衍生物的形成,而还原会导致脱氯或还原的咪唑衍生物的形成 .
科学研究应用
盐酸替扎尼丁在科学研究中有着广泛的应用,包括:
化学: 它被用作研究α2肾上腺素受体激动剂反应性的模型化合物。
生物学: 对其对神经递质释放和肌肉痉挛的影响的研究为理解中枢神经系统的功能提供了见解。
医学: 盐酸替扎尼丁被广泛研究,以了解其在治疗多发性硬化症、脊髓损伤和脑瘫等疾病的治疗潜力。
相似化合物的比较
Cyclobenzaprine: Another muscle relaxant used for short-term treatment of muscle spasms. It has a longer duration of action compared to tizanidine hydrochloride.
Baclofen: Used for treating muscle spasticity associated with multiple sclerosis and spinal cord injuries.
Uniqueness of this compound: this compound is unique due to its specific action on alpha-2 adrenergic receptors, which allows it to effectively reduce muscle spasticity with a relatively short duration of action. This makes it suitable for managing acute episodes of spasticity, providing flexibility in dosing and minimizing long-term side effects .
属性
IUPAC Name |
5-chloro-N-(4,5-dihydro-1H-imidazol-2-yl)-2,1,3-benzothiadiazol-4-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN5S.ClH/c10-5-1-2-6-8(15-16-14-6)7(5)13-9-11-3-4-12-9;/h1-2H,3-4H2,(H2,11,12,13);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWUKMNZJRDGCTQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN=C(N1)NC2=C(C=CC3=NSN=C32)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Cl2N5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
51322-75-9 (Parent) | |
| Record name | Tizanidine hydrochloride [USAN:USP:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064461821 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID9046990 | |
| Record name | Tizanidine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9046990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>43.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49648708 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
64461-82-1 | |
| Record name | Tizanidine hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=64461-82-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tizanidine hydrochloride [USAN:USP:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064461821 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tizanidine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9046990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,1,3-Benzothiadiazol-4-amine, 5-chloro-N-(4,5-dihydro-1H-imidazol-2-yl)-,monohydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TIZANIDINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B53E3NMY5C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does tizanidine hydrochloride exert its muscle relaxant effects?
A1: this compound is a centrally acting muscle relaxant that acts as an agonist at α2-adrenergic receptor sites. [, , ] By stimulating these receptors in the central nervous system, it is believed to reduce the release of excitatory amino acids, such as glutamate, from spinal interneurons. This, in turn, decreases the excitability of motor neurons and leads to a reduction in muscle tone and spasticity. [, , , ]
Q2: What are the downstream effects of this compound binding to α2-adrenergic receptors?
A2: Binding of this compound to α2-adrenergic receptors leads to several downstream effects, including:
- Inhibition of neurotransmitter release: This includes excitatory neurotransmitters like glutamate, which plays a key role in muscle contraction. [, , , ]
- Modulation of pain pathways: this compound may also influence pain perception by altering signaling in pain pathways. [, , , , ]
- Reduction of sympathetic nervous system activity: This can lead to effects such as decreased blood pressure and heart rate. [, , ]
Q3: What is the molecular formula and weight of this compound?
A3: The molecular formula of this compound is C9H9ClN5S+·Cl−. Its molecular weight is 290.18 g/mol. []
Q4: Are there any spectroscopic techniques that can be used to characterize this compound?
A4: Yes, several spectroscopic techniques can be used to characterize this compound, including:
- UV-Vis Spectrophotometry: this compound exhibits maximum absorbance at specific wavelengths in the UV range, allowing for quantitative analysis in solutions. [, , , , ]
- FTIR Spectroscopy: This technique helps identify functional groups and analyze drug-excipient compatibility in formulations. [, , ]
- (1)H NMR Spectroscopy: This method can be used to determine the correct tautomeric form of tizanidine in solution. []
Q5: What strategies can be employed to improve the stability, solubility, or bioavailability of this compound in formulations?
A5: Several strategies can be employed to enhance the formulation of this compound:
- Microencapsulation: Encapsulating the drug in microspheres or microemulsions can improve its solubility, protect it from degradation, and enable sustained release. [, , , ]
- Solid Self-Microemulsifying Drug Delivery Systems (SMEDDS): This approach involves formulating the drug in a mixture that spontaneously forms microemulsions upon contact with aqueous media, improving solubility and bioavailability. []
- Fast-Dissolving Tablets: Utilizing superdisintegrants in tablet formulations enables rapid disintegration in saliva, potentially enhancing patient compliance and drug absorption. [, , , ]
- Transdermal Patches: Developing transdermal patches offers an alternative route of administration to bypass first-pass metabolism and provide sustained drug delivery over extended periods. []
- Buccal Tablets: These tablets utilize mucoadhesive polymers like locust bean gum to adhere to the buccal mucosa, offering localized and prolonged drug delivery. [, ]
Q6: How is this compound absorbed, distributed, metabolized, and excreted?
A7: this compound is well-absorbed orally but undergoes significant first-pass metabolism in the liver, resulting in a bioavailability of only 34-40%. [] It is widely distributed throughout the body and is primarily metabolized by the cytochrome P450 enzyme CYP1A2. [] The elimination half-life is relatively short, around 2.5 hours, necessitating multiple daily doses for sustained therapeutic effects. [, ]
Q7: What are the primary therapeutic applications of this compound?
A7: this compound is primarily used for treating spasticity associated with:
Q8: What are the known side effects and safety concerns associated with this compound?
A8: Common side effects of this compound include:
Q9: What analytical methods are commonly used to quantify this compound?
A9: Several analytical techniques are employed to quantify this compound in various matrices:
- High-Performance Liquid Chromatography (HPLC): This versatile technique provides accurate and precise measurements in pharmaceutical formulations and biological samples. [, , , , ]
- High-Performance Thin Layer Chromatography (HPTLC): A rapid and cost-effective method suitable for routine analysis of formulations. [, ]
- UV-Vis Spectrophotometry: This method offers a simple and accessible approach for quantifying this compound in solution. [, , ]
Q10: How are analytical methods validated for the analysis of this compound?
A11: Analytical methods for this compound are validated according to regulatory guidelines (e.g., ICH Q2B) to ensure accuracy, precision, specificity, linearity, range, limit of detection (LOD), limit of quantification (LOQ), robustness, and system suitability. [, ]
Q11: Are there any drug delivery strategies being explored to target this compound to specific tissues or improve its therapeutic index?
A11: While most current research focuses on optimizing conventional dosage forms (tablets, capsules), emerging research explores innovative drug delivery strategies for this compound:
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


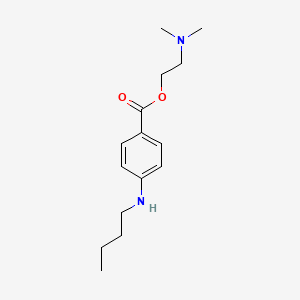
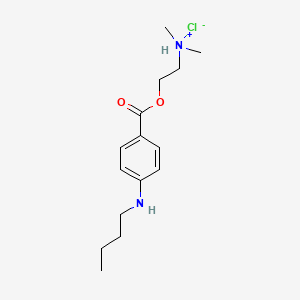
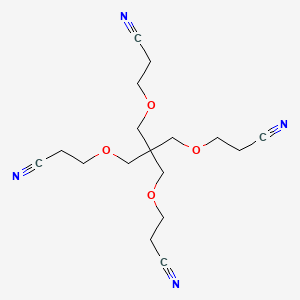
![2-[[4-[(2,4-Diamino-5,6,7,8-tetrahydropteridin-6-yl)methyl-methylamino]benzoyl]amino]pentanedioicacid](/img/structure/B1683106.png)

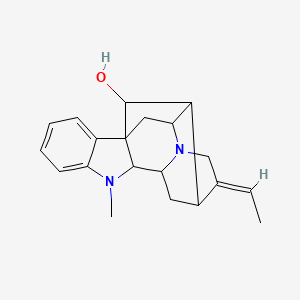
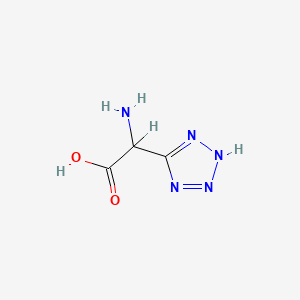
![(2S)-N-[(2R,4R)-4-acetamido-1-[[(2S)-2-[[(2R)-2-amino-6-(carbamoylamino)hexanoyl]amino]-4-methylpentanoyl]-[(2S)-2-[[(2S)-2-[[(2R)-2-amino-3-pyridin-3-ylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-2-methyl-5-naphthalen-2-yl-1,3-dioxopentan-2-yl]-N-[(2R)-2-amino-3-(4-chlorophenyl)propanoyl]-1-[(2S)-2-amino-6-(propan-2-ylamino)hexanoyl]pyrrolidine-2-carboxamide](/img/structure/B1683117.png)
